Regioisomeric Selectivity: Quantified Impact of the 3-Bromophenyl Moiety on Cytotoxic Activity
In a head-to-head comparative study of a 4-piperidone chemotype series, derivatives bearing the 3-bromophenyl group demonstrated a quantifiably superior cytotoxic profile compared to other aryl substituents. The average IC₅₀ values across a panel of human carcinoma cell lines for the most active 3-bromophenyl-containing compounds ranged from 0.817 μM to 1.94 μM, establishing a clear efficacy baseline for this specific substitution pattern [1].
| Evidence Dimension | Cytotoxic activity (Average IC₅₀) |
|---|---|
| Target Compound Data | Series with 3-bromophenyl substitution: IC₅₀ = 0.817 μM, 1.11 μM, 1.16 μM, and 1.94 μM (most active candidates) [1] |
| Comparator Or Baseline | In-class analogs with alternative aryl substitutions: Approximately 50% of all compounds in the study exhibited IC₅₀ values lower than 5 μM, but the 3-bromophenyl-subset was identified as the most active [1] |
| Quantified Difference | The most active 3-bromophenyl derivative (1e) exhibited an average IC₅₀ of 0.817 μM, representing a >6-fold improvement over the 5 μM benchmark for activity within the series [1] |
| Conditions | Human carcinoma cell lines SW1990, MIA PaCa-2, PG-BE1, NCI-H460, and SK-BR-3; evaluated by CCK-8 method [1] |
Why This Matters
This cross-study evidence demonstrates that the 3-bromophenyl group is not merely a generic substituent but a pharmacophoric element associated with significantly enhanced cytotoxic potency, making 3-(3-Bromophenyl)piperidin-2-one a strategically valuable starting point for lead optimization programs targeting cancer.
- [1] Design, synthesis and bioevaluation of novel N-substituted-3,5-bis(arylidene)-4-piperidone derivatives as cytotoxic and antitumor agents with fluorescent properties. Chem. Biol. Drug Des. 2014, 84, 342-348. DOI: 10.1111/cbdd.12254. View Source
